molecular formula C16H15BrOS B1292961 4'-Bromo-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-57-9

4'-Bromo-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1292961
CAS No.: 898754-57-9
M. Wt: 335.3 g/mol
InChI Key: DDCCFGOYAYPFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H15BrOS and a molecular weight of 335.3 g/mol. This compound has gained attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(2-thiomethylphenyl)propiophenone typically involves the bromination of 3-(2-thiomethylphenyl)propiophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The thiomethyl group can be oxidized to sulfoxide or sulfone, and the carbonyl group can undergo reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and other reduced forms of the compound.

Scientific Research Applications

4’-Bromo-3-(2-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(2-thiomethylphenyl)propiophenone involves its interaction with various molecular targets and pathways. The bromine and thiomethyl groups play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are ongoing, focusing on its potential effects at the molecular level .

Comparison with Similar Compounds

  • 4’-Bromo-3-(2-thiomethylphenyl)acetophenone
  • 4’-Bromo-3-(2-thiomethylphenyl)butyrophenone
  • 4’-Bromo-3-(2-thiomethylphenyl)valerophenone

Comparison: 4’-Bromo-3-(2-thiomethylphenyl)propiophenone is unique due to its specific substitution pattern and the presence of both bromine and thiomethyl groups. This combination imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCCFGOYAYPFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644320
Record name 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-57-9
Record name 1-(4-Bromophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.